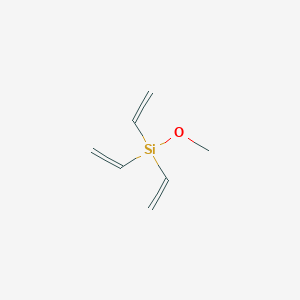

トリビニルメトキシシラン

概要

説明

Trivinylmethoxysilane is an organosilicon compound with the molecular formula C7H12OSi. It is characterized by the presence of three vinyl groups and one methoxy group attached to a silicon atom. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.

科学的研究の応用

Trivinylmethoxysilane finds applications in various fields, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a crosslinking agent in polymer chemistry.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Utilized in drug delivery systems and as a component in medical coatings.

Industry: Applied in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.

作用機序

Target of Action

Trivinylmethoxysilane (TMVS) is primarily targeted towards the creation of polymeric materials. It reacts with unsaturated organic comonomers at elevated temperatures . The primary targets of TMVS are elemental sulfur and other unsaturated organic comonomers .

Mode of Action

TMVS undergoes a process known as inverse vulcanization. This process involves the reaction of TMVS with elemental sulfur at high temperatures to create sulfur-coated TMVS-sulfur (TMVS-S) particles . These particles have a high surface-to-volume ratio and are insoluble . They can further be functionalized with N-vinylimidazole (N VIA) to incorporate N-donor ligands, known for copper (II) complexation .

Biochemical Pathways

Upon exceeding the temperature of the melting point of S8, the covalent bonds of cyclic S8 molecules are homolytically cleaved resulting in the formation of sulfur diradicals that polymerize to form polymeric sulfur . The addition of unsaturated olefins, like TMVS, to the reaction mixture inhibits the depolymerization of sulfur chains and stabilizes the obtained material .

Pharmacokinetics

It is known that tmvs particles are insoluble in organic solvents and possess a high thermal stability . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of TMVS’s action is the creation of sulfur-coated TMVS-S particles. These particles have a high surface-to-volume ratio and are insoluble . They can be further functionalized to incorporate N-donor ligands, known for copper (II) complexation . The particles show very good distribution coefficients for mercury and copper remediation .

Action Environment

The action of TMVS is highly dependent on environmental factors such as temperature. The inverse vulcanization process requires elevated temperatures . Additionally, the stability and efficacy of TMVS can be influenced by the presence of other chemicals in the environment, such as elemental sulfur and unsaturated organic comonomers .

準備方法

Synthetic Routes and Reaction Conditions: Trivinylmethoxysilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically requires a catalyst, such as platinum or rhodium complexes, and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, trivinylmethoxysilane is produced using large-scale hydrosilylation processes. The reaction is conducted in specialized reactors that ensure precise control over reaction parameters to achieve high yields and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

化学反応の分析

Types of Reactions: Trivinylmethoxysilane undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form silanes with different functional groups.

Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Epoxides, diols

Reduction: Silanes with different functional groups

Substitution: Halosilanes, aminosilanes

類似化合物との比較

Vinyltrimethoxysilane: Similar in structure but with three methoxy groups instead of one.

Vinyltriethoxysilane: Contains three ethoxy groups instead of methoxy groups.

Trimethoxyvinylsilane: Similar but with different substitution patterns on the silicon atom.

Uniqueness: Trivinylmethoxysilane is unique due to its combination of three vinyl groups and one methoxy group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and surface modification capabilities.

特性

IUPAC Name |

tris(ethenyl)-methoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTZMGROHNUACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618647 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193828-96-5 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trivinylmethoxysilane interact with oxygen plasma during SiO2 deposition?

A1: While the provided abstracts don't detail the exact interaction mechanism, we know that Trivinylmethoxysilane serves as the silicon precursor in the deposition process [, ]. When exposed to oxygen plasma, the plasma likely initiates a reaction, breaking down Trivinylmethoxysilane and facilitating the formation of SiO2 on the substrate. The oxygen plasma plays a crucial role in this process, providing the oxygen atoms necessary for SiO2 formation.

Q2: What are the advantages of using Trivinylmethoxysilane for SiO2 deposition compared to other silicon precursors?

A2: The research by [] directly compares Trivinylmethoxysilane to several other silicon precursors, including (N,N-dimethylamino)trimethylsilane), vinyltrimethoxysilane, tetrakis(dimethylamino)silane, and tris(dimethylamino)silane. While all were tested for SiO2 Atomic Layer Deposition (ALD), Trivinylmethoxysilane was identified as a potentially more effective precursor when combined with hydrogen peroxide (H2O2) as the oxidant. The researchers observed the removal of O-H surface species and the emergence of C-Hx and Si-H bonds after exposure to Trivinylmethoxysilane, indicating its successful incorporation into the growing SiO2 film.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)

![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)

![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)